4-(4-bromophenyl)-1-{[(4-methoxyphenyl)amino]methyl}-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide
Overview
Description
4-(4-bromophenyl)-1-{[(4-methoxyphenyl)amino]methyl}-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide is a useful research compound. Its molecular formula is C30H28BrN5OS and its molecular weight is 586.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 585.11979 g/mol and the complexity rating of the compound is 783. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antioxidant Activity
Compounds structurally related to "4-(4-bromophenyl)-1-{[(4-methoxyphenyl)amino]methyl}-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide" have been synthesized and evaluated for their antioxidant activity. For instance, derivatives of triazacyclopenta[cd]azulene with modifications at various positions demonstrated significant in vitro antioxidant activity, underscoring their potential as therapeutic agents for conditions associated with oxidative stress Demchenko et al., 2021.
Anticancer Evaluation
The synthesis and evaluation of 1,2,4-triazole derivatives, incorporating structural elements similar to the compound , have shown promising anticancer activities. This suggests that the core structure of these compounds could be beneficial in developing new anticancer agents, targeting a variety of cancer types Bekircan et al., 2008.
Antimicrobial Activities
A study on 1,3,4-thiadiazol-2-ylmethyl-1,2,4-triazole derivatives, which share a resemblance to the compound of interest, explored their antimicrobial potential. Several synthesized derivatives exhibited good to moderate activity against various microorganisms, highlighting the chemical framework's utility in designing new antimicrobial agents Demirbaş et al., 2009.
Antiviral Activity
Further extending the scope of biological activities, derivatives of azulene-based compounds similar to the one have been synthesized and tested for antiviral properties. Notably, some derivatives have shown high levels of antiviral activity against the Flu A H1N1 virus, indicating potential applications in antiviral therapy Demchenko et al., 2019.
Properties
IUPAC Name |
6-(4-bromophenyl)-2-[(4-methoxyanilino)methyl]-N-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28BrN5OS/c1-37-24-16-14-22(15-17-24)32-19-26-34-36-28(29(38)33-23-7-3-2-4-8-23)27(20-10-12-21(31)13-11-20)25-9-5-6-18-35(26)30(25)36/h2-4,7-8,10-17,32H,5-6,9,18-19H2,1H3,(H,33,38) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLXKCPRFXVAIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=NN3C(=C(C4=C3N2CCCC4)C5=CC=C(C=C5)Br)C(=S)NC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28BrN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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